Ceftiofur hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

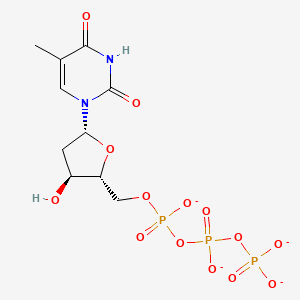

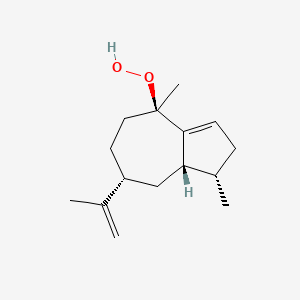

Ceftiofur hydrochloride is a third-generation cephalosporin antibiotic, first described in 1987. It is widely used in veterinary medicine to treat bacterial infections in animals, particularly respiratory diseases in cattle, pigs, and horses. This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria and its resistance to beta-lactamase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ceftiofur hydrochloride involves the synthesis of ceftiofur acid and its subsequent conversion to this compound. The process typically includes the following steps :

Synthesis of Ceftiofur Acid: Ceftiofur acid is synthesized by reacting cephalosporin C with 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid in the presence of an organic amine.

Conversion to this compound: The ceftiofur acid is then reacted with hydrochloric acid to form this compound. The reaction mixture is extracted with water, and the aqueous phase is decolorized. Hydrochloric acid is added to adjust the pH to 1-2, causing the solid this compound to precipitate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of water as a crystallization solvent helps reduce production costs and environmental pollution .

Chemical Reactions Analysis

Types of Reactions

Ceftiofur hydrochloride undergoes various chemical reactions, including:

Hydrolysis: Resistant to hydrolysis by beta-lactamase enzymes, making it effective against beta-lactamase-producing bacteria.

Oxidation and Reduction: Limited information is available on oxidation and reduction reactions specific to this compound.

Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring and the beta-lactam ring.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Hydrochloric Acid: Used in the conversion of ceftiofur acid to this compound.

Organic Amines: Used in the synthesis of ceftiofur acid.

Major Products Formed

The major product formed from the reactions involving this compound is desfuroylceftiofur, a metabolite that retains antibiotic activity .

Scientific Research Applications

Ceftiofur hydrochloride has several scientific research applications, including:

Veterinary Medicine: Used to treat respiratory diseases, urinary tract infections, and mastitis in animals.

Pharmacokinetics and Pharmacodynamics Studies: Research on the absorption, distribution, metabolism, and excretion of ceftiofur in various animal species.

Antibiotic Resistance Studies: Investigations into the resistance mechanisms of bacteria against ceftiofur and its metabolites.

Mechanism of Action

Ceftiofur hydrochloride exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the inner membrane of the bacterial cell wall, preventing the cross-linkage of peptidoglycan chains. This inhibition weakens the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Ceftiofur hydrochloride is compared with other third-generation cephalosporins, such as ceftiofur sodium and ceftiofur sulfate. While all these compounds share a similar mechanism of action, this compound is unique in its hydrochloride salt form, which provides specific pharmacokinetic properties . Other similar compounds include:

Ceftiofur Sodium: A sodium salt form of ceftiofur with similar antibacterial activity.

Ceftiofur Sulfate: Another salt form of ceftiofur used in veterinary medicine.

This compound’s resistance to beta-lactamase and broad-spectrum activity make it a valuable antibiotic in veterinary medicine.

Properties

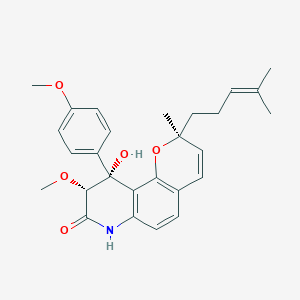

Molecular Formula |

C19H18ClN5O7S3 |

|---|---|

Molecular Weight |

560 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C19H17N5O7S3.ClH/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);1H/b23-11+;/t12-,16-;/m1./s1 |

InChI Key |

KEQFDTJEEQKVLM-BIDYTWAPSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |

Synonyms |

ceftiofur ceftiofur hydrochloride ceftiofur sodium Naxcel U 64279A U-64279E |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,2R)-3-oxo-2-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentyl]cyclopentyl]acetic acid](/img/structure/B1243572.png)